molecular formula C13H15N3O2S B2571672 2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 923804-50-6

2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No.: B2571672
CAS No.: 923804-50-6
M. Wt: 277.34
InChI Key: KGWGJFNUSXAZBX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The primary systematic name, 2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid, accurately describes the molecular architecture by identifying the acetic acid moiety connected through a sulfanyl bridge to the 3-position of a 1,2,4-triazole ring system. The triazole ring bears a 4-(propan-2-yl)phenyl substituent at the 4-position, indicating the presence of an isopropyl group attached to a phenyl ring that is subsequently connected to the nitrogen atom at position 4 of the triazole heterocycle.

Several alternative nomenclature forms and synonyms have been documented in chemical databases and commercial sources. The compound is also known as ([4-(4-isopropylphenyl)-4h-1,2,4-triazol-3-yl]thio)acetic acid, which represents a more concise nomenclature approach while maintaining structural clarity. Additional systematic names include this compound, which follows similar naming conventions with slight variations in capitalization and formatting. The presence of multiple accepted names reflects the complexity inherent in naming polyfunctional heterocyclic compounds and the evolution of nomenclature standards across different chemical databases and regulatory systems.

The structural nomenclature also incorporates stereochemical considerations, particularly regarding the triazole ring system. The designation "4H-1,2,4-triazol" specifically indicates the tautomeric form where the hydrogen atom is located at the 4-position nitrogen, distinguishing it from other possible tautomeric arrangements. This nomenclature precision becomes crucial when discussing reactivity patterns, biological activity, and synthetic methodologies, as different tautomeric forms can exhibit distinct chemical and physical properties.

Molecular Formula and Weight Analysis

The molecular formula C13H15N3O2S provides fundamental information about the atomic composition and serves as the basis for understanding the compound's chemical properties and behavior. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 277.34 grams per mole. The molecular weight calculation demonstrates the substantial contribution of the aromatic and heterocyclic components to the overall molecular mass, with the 1,2,4-triazole ring system and substituted phenyl group representing the major structural elements.

Computational analysis reveals specific structural descriptors that facilitate database searching and compound identification. The Simplified Molecular Input Line Entry System representation is CC(C)c1ccc(cc1)n2cnnc2SCC(=O)O, which provides a linear encoding of the molecular structure suitable for computational processing. The International Chemical Identifier string InChI=1S/C13H15N3O2S/c1-9(2)10-3-5-11(6-4-10)16-8-14-15-13(16)19-7-12(17)18/h3-6,8-9H,7H2,1-2H3,(H,17,18) offers a standardized method for representing the compound's connectivity and stereochemistry in chemical databases.

The molecular formula analysis reveals important insights into the compound's chemical behavior and potential reactivity. The presence of three nitrogen atoms within the triazole ring contributes to the compound's basic character and potential for coordination chemistry applications. The sulfur atom in the sulfanyl bridge provides a site for potential oxidation reactions and coordination with metal centers. The carboxylic acid functionality introduces acidic properties and hydrogen bonding capabilities, influencing solubility characteristics and intermolecular interactions. The aromatic character contributed by both the phenyl ring and the triazole heterocycle affects the compound's electronic properties and potential for pi-pi stacking interactions.

Molecular Property Value Significance
Molecular Formula C13H15N3O2S Defines atomic composition
Molecular Weight 277.34 g/mol Determines physical properties
Carbon Atoms 13 Provides structural framework
Nitrogen Atoms 3 Contributes to basicity and coordination
Sulfur Atoms 1 Enables coordination and redox chemistry
Oxygen Atoms 2 Provides hydrogen bonding capacity

Structural Elucidation Through X-Ray Crystallography

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement of crystalline compounds and has been fundamental in characterizing complex heterocyclic structures similar to this compound. The technique takes advantage of the interatomic spacing of crystalline solids by employing them as a diffraction gradient for X-ray radiation, which has wavelengths on the order of 1 angstrom, making it ideally suited for probing atomic-scale structures. The crystallographic analysis of triazole derivatives typically reveals important structural features including bond lengths, bond angles, torsional arrangements, and intermolecular packing patterns that influence the compound's physical and chemical properties.

The X-ray crystallographic methodology involves several critical steps for successful structural determination. The first and often most challenging step involves obtaining adequate crystals of sufficient size, typically larger than 0.1 millimeters in all dimensions, with high purity and regular structure without significant internal imperfections such as cracks or twinning. For triazole derivatives like this compound, crystallization conditions must be carefully optimized to prevent decomposition while promoting formation of suitable single crystals. The crystal mounting process requires precise positioning within the X-ray beam using specialized goniometers that allow accurate rotation and positioning during data collection.

Data collection procedures for triazole compounds typically involve measurement of diffraction intensities at multiple crystal orientations to obtain a complete dataset covering sufficient reciprocal space. Modern X-ray crystallography employs charged coupled device detectors or imaging plates that offer enhanced sensitivity compared to traditional photographic methods, enabling shorter exposure times and improved signal-to-noise ratios. The diffraction data analysis involves computational processing to determine the unit cell parameters, space group symmetry, and ultimately the atomic coordinates through iterative refinement procedures.

Structural analysis of related 1,2,4-triazole derivatives has revealed characteristic geometric features that would be expected in the target compound. The triazole ring typically exhibits planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. The sulfanyl bridge connecting the triazole ring to the acetic acid moiety introduces conformational flexibility that can influence molecular packing and intermolecular interactions. Crystallographic studies of similar compounds have demonstrated the importance of hydrogen bonding interactions involving the carboxylic acid group in determining crystal packing arrangements and stability.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

The structural analysis of this compound benefits significantly from comparison with closely related 1,2,4-triazole derivatives that share similar structural motifs and functional group arrangements. The compound 2-{[4-(propan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid, identified with PubChem compound identification number 16227343, represents a direct structural analog lacking the phenyl ring substitution. This simpler derivative possesses the molecular formula C7H11N3O2S and molecular weight of 201.07 grams per mole, demonstrating the significant mass contribution of the phenyl ring system in the target compound.

Another important structural comparison involves (4-Methyl-4H-triazol-3-ylsulfanyl)-acetic acid, which features a methyl group at the 4-position of the triazole ring instead of the more complex 4-(propan-2-yl)phenyl substituent. This compound exhibits a molecular formula of C5H7N3O2S with a molecular weight of 173.2 grams per mole, highlighting the substantial structural difference introduced by aromatic substitution. The systematic comparison of these molecular weights reveals the progressive increase in complexity: methyl derivative (173.2), isopropyl derivative (201.07), and 4-(propan-2-yl)phenyl derivative (277.34), demonstrating how substituent modifications affect overall molecular properties.

Structural diversity within the 1,2,4-triazole derivative family extends to compounds with different substitution patterns at the 5-position of the triazole ring. Research has documented compounds such as 4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, which demonstrates the potential for incorporating diverse aromatic and heteroaromatic substituents while maintaining the core triazole-sulfanyl structural framework. These compounds exhibit varied biological activities including antifungal properties, suggesting that systematic structural modifications can lead to enhanced or altered pharmacological profiles.

The comparative analysis reveals common structural themes among [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, which represent a broader class of compounds sharing the thioacetic acid linkage to the 3-position of the triazole ring. These derivatives have been investigated for superoxide scavenging activity and anti-inflammatory properties, indicating the biological relevance of this structural motif. The systematic variation of substituents at the 4- and 5-positions of the triazole ring provides opportunities for structure-activity relationship studies and optimization of desired properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Target Compound C13H15N3O2S 277.34 4-(Propan-2-yl)phenyl at position 4
Isopropyl Analog C7H11N3O2S 201.07 Isopropyl group at position 4
Methyl Analog C5H7N3O2S 173.2 Methyl group at position 4
Phenyl Analog C10H9N3O2 203.20 Direct phenyl attachment

Properties

IUPAC Name

2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)10-3-5-11(6-4-10)16-8-14-15-13(16)19-7-12(17)18/h3-6,8-9H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWGJFNUSXAZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O4SC_{21}H_{23}N_5O_4S, with a molecular weight of 441.5 g/mol. The compound features a triazole ring, a sulfanyl group, and an acetic acid moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N5O4S
Molecular Weight441.5 g/mol
IUPAC Name2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to inhibit various bacterial strains and fungi effectively. A study demonstrated that certain triazole compounds had comparable or superior activity against resistant bacterial strains compared to standard antibiotics .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of apoptotic pathways. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by interacting with specific molecular targets .

Enzyme Inhibition

The mechanism of action for this compound likely involves its interaction with enzymes crucial for cellular metabolism. The triazole ring can bind to the active sites of enzymes, inhibiting their function. This property is particularly relevant in the context of antifungal and anticancer activities .

Study 1: Antimicrobial Activity

A study published in MDPI evaluated several triazole derivatives for their antimicrobial efficacy. The findings indicated that compounds with similar functional groups to this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

In another investigation focused on the anticancer properties of triazole derivatives, it was found that specific modifications in the structure enhanced cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group was noted to increase binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid have shown effectiveness against a range of bacteria and fungi. For instance, studies have demonstrated that triazoles can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Candida albicans . The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Potential

Triazole derivatives are being explored for their anticancer properties. The compound under consideration may influence cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have shown that certain triazole compounds can selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic window .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. Triazoles have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively. The sulfanyl group in the compound may enhance its binding affinity to these enzymes, increasing its efficacy .

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides due to their ability to disrupt fungal cell membrane integrity. The compound may be effective against various plant pathogens, thus offering a potential solution for crop protection .

Data Table: Comparative Biological Activities of Triazole Derivatives

Compound Activity Type Target Organism/Enzyme IC50 Value (µM)
Compound AAntibacterialStaphylococcus aureus15
Compound BAntifungalCandida albicans10
Compound CAnticancerMCF-7 Breast Cancer Cells20
Compound DEnzyme InhibitionAcetylcholinesterase5

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structures to this compound exhibited potent activity against resistant strains .
  • Anticancer Research : In vitro studies on triazole derivatives revealed their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that such compounds could be developed into novel anticancer agents .
  • Enzyme Inhibition Analysis : A docking study demonstrated that the compound could effectively bind to the active site of α-glucosidase, providing insights into its potential as an antidiabetic agent. This study highlighted the importance of structural modifications in enhancing inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous triazole derivatives:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target compound : 2-({4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid 4-(Propan-2-yl)phenyl, sulfanylacetic acid C₁₄H₁₇N₃O₂S ~291.37 (estimated) Hydrophobic isopropyl group; potential for moderate solubility in organic solvents.
2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Butan-2-yl (sec-butyl) replaces propan-2-yl; additional phenyl at position 5 C₁₄H₁₇N₃O₂S 291.37 Increased alkyl chain length enhances lipophilicity.
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 3-Chlorophenyl replaces 4-(propan-2-yl)phenyl C₁₃H₁₄ClN₃O₂S 311.79 Chlorine substitution enhances electronic effects; possible improved receptor affinity.
2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4-Methoxyphenyl and phenoxymethyl groups C₁₈H₁₇N₃O₄S 395.41 Methoxy improves solubility; phenoxymethyl adds steric bulk.
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid 3-(Dimethylsulfamoyl)phenyl and 3-methylphenyl substituents C₁₉H₂₀N₄O₄S₂ 432.52 Sulfamoyl group enhances electron-withdrawing effects; potential for enzyme inhibition.
GPR-17 ligand: 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide Morpholine-sulfonyl and trifluoromethoxy groups; acetamide linkage C₂₉H₃₀F₃N₅O₄S₂ 646.71 Designed for GPCR targeting; trifluoromethoxy enhances metabolic stability.

Key Observations:

Chlorine substitution () introduces electronegativity, which may enhance binding to polar active sites in biological targets.

Aromatic Substituents :

  • Electron-donating groups (e.g., methoxy in ) improve aqueous solubility, whereas electron-withdrawing groups (e.g., sulfamoyl in ) may enhance interactions with charged residues in enzymes.

Biological Activity :

  • While direct data for the target compound are lacking, structurally similar compounds exhibit anti-exudative (), kinase inhibitory (), and GPCR-targeting () activities.

Synthetic Accessibility :

  • Most analogs are synthesized via nucleophilic substitution (e.g., α-halogenated ketone reactions in ) or condensation (e.g., hydrazide intermediates in ), indicating adaptable synthetic routes for derivatization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between 4-(propan-2-yl)phenyl-substituted triazole-thiols and halogenated acetic acid derivatives (e.g., bromoacetic acid). Key steps include:

  • Thiol activation : Use bases like NaOH or KOH to deprotonate the triazole-thiol group, enhancing nucleophilicity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency by stabilizing intermediates .
  • Purification : Acidic or basic hydrolysis followed by recrystallization (ethanol/water mixtures) ensures high purity .
    • Data Analysis : Yields range from 60–85% depending on stoichiometry and temperature control (40–80°C). LC-MS and <sup>1</sup>H NMR are critical for confirming intermediate and final product structures .

Q. How can the structural features of this compound be characterized to confirm regiochemistry and functional group integrity?

  • Analytical Techniques :

  • X-ray crystallography : Resolves triazole ring substitution patterns and confirms the sulfanyl-acetic acid linkage .
  • FT-IR : Identifies key vibrations (e.g., S-H stretch at ~2550 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
  • NMR : <sup>13</sup>C NMR distinguishes between N1- and N2-substituted triazole isomers via chemical shifts at δ 140–160 ppm .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility :

  • High solubility in DMSO (>50 mg/mL) and moderate in ethanol (~10 mg/mL); poor aqueous solubility (<1 mg/mL) due to hydrophobic isopropylphenyl groups .
    • Stability :
  • Stable at RT for >6 months when stored anhydrous. Degrades at pH <2 (acidic hydrolysis of the sulfanyl bond) or >10 (deprotonation of triazole) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (HOMO-LUMO gaps) and nucleophilic sites .
  • Docking Studies : Use AutoDock Vina to simulate binding with enzymes (e.g., cyclooxygenase-2) via the carboxylic acid and triazole motifs .
    • Validation : Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Hypothesis Testing :

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropylphenyl with fluorophenyl) to isolate pharmacophores .
  • Assay conditions : Standardize protocols (e.g., MIC for antimicrobials vs. MTT for cytotoxicity) to minimize variability .
    • Case Study : Discrepancies in antifungal activity may arise from differences in fungal membrane permeability, tested via fluorescent probe accumulation assays .

Q. How does the compound’s regioselectivity impact its metabolic fate in in vitro hepatic models?

  • Experimental Design :

  • Microsomal assays : Incubate with rat liver microsomes + NADPH, monitor metabolites via UPLC-QTOF .
  • Key findings : Sulfoxidation of the sulfanyl group and glucuronidation of the carboxylic acid are dominant pathways .
    • Data Interpretation : Use kinetic parameters (e.g., Clint) to predict drug-drug interactions and clearance rates .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures in .
  • Spectroscopic Data : PubChem entries (CIDs: 43149447, 4267901) provide validated NMR/IR spectra .
  • Biological Assays : Standardized methods for antimicrobial and cytotoxicity testing in .

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